molecular formula C18H27N3O2 B15120062 1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one

1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B15120062
M. Wt: 317.4 g/mol
InChI Key: JHQZKBNGDWUDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine or piperidine rings can be functionalized using halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]pyrrolidin-2-one is unique due to its combination of structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

1-methyl-4-[[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C18H27N3O2/c1-14-10-19-6-3-17(14)23-13-15-4-7-21(8-5-15)12-16-9-18(22)20(2)11-16/h3,6,10,15-16H,4-5,7-9,11-13H2,1-2H3

InChI Key

JHQZKBNGDWUDCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)CC3CC(=O)N(C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.